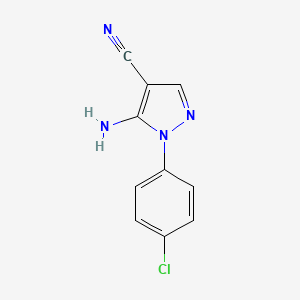

5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWSALMJHPGFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348616 | |

| Record name | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51516-67-7 | |

| Record name | 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details established experimental protocols, presents quantitative data, and visualizes the reaction workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common feature in molecules exhibiting a wide range of biological activities. This guide outlines the two principal methods for its synthesis: a two-component condensation reaction and a three-component one-pot synthesis.

Core Synthesis Pathways

There are two primary, well-documented pathways for the synthesis of this compound.

Pathway 1: Two-Component Reaction

This is a direct and widely used method involving the condensation of a substituted phenylhydrazine with an activated methylene compound.

Pathway 2: Three-Component One-Pot Synthesis

This approach involves the reaction of an aromatic aldehyde, a compound with an active methylene group, and a phenylhydrazine in a single reaction vessel. This method is often lauded for its efficiency and atom economy.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₇ClN₄ | [2] |

| Molecular Weight | 218.64 g/mol | [2] |

| Melting Point | 169-173 °C | [2] |

| Appearance | Solid | [2] |

| Purity | 97% | [2] |

Experimental Protocols

Pathway 1: Two-Component Reaction from 4-Chlorophenylhydrazine and (Ethoxymethylene)malononitrile

This procedure is a general method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and can be adapted for the specific target compound.[3]

Materials:

-

4-Chlorophenylhydrazine (or its hydrochloride salt)

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol

-

Triethylamine (if using the hydrochloride salt of the hydrazine)

-

Ethyl acetate

-

Water

Procedure:

-

In a 25 mL glass reactor under a nitrogen atmosphere, dissolve 1.2 mmol of 4-chlorophenylhydrazine in 2 mL of absolute ethanol with magnetic stirring. If using the hydrochloride salt, add 1.0 mmol of triethylamine at 0°C to neutralize.

-

Slowly add 1.2 mmol of (ethoxymethylene)malononitrile to the solution.

-

Bring the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, dilute the crude mixture with 50 mL of ethyl acetate.

-

Wash the organic phase with 30 mL of water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting solid can be further purified by column chromatography on silica gel.

Pathway 2: Three-Component One-Pot Synthesis

This catalyst-free method provides an environmentally friendly route to related pyrazole derivatives and is adaptable for the target molecule.[1] A similar synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has been reported using a reusable catalyst, providing a potential alternative.

General Catalyst-Free Procedure:

-

Combine 1 mmol of 4-chlorobenzaldehyde, 1 mmol of malononitrile, and 1 mmol of phenylhydrazine in a reaction vessel.

-

Add a mixture of water and ethanol as the solvent.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The two-component reaction offers a direct and reliable method, while the three-component synthesis provides a more atom-economical and environmentally benign alternative. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory conditions. The experimental protocols and data provided in this guide offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and insights into its potential biological activities.

Chemical Identity and Molecular Structure

This compound is a substituted pyrazole derivative with the empirical formula C₁₀H₇ClN₄. Its chemical structure consists of a pyrazole ring substituted with an amino group, a carbonitrile group, and a 4-chlorophenyl group attached to one of the nitrogen atoms of the pyrazole ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 51516-67-7 |

| Molecular Formula | C₁₀H₇ClN₄ |

| Molecular Weight | 218.64 g/mol |

| InChI | 1S/C10H7ClN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 |

| InChIKey | WIWSALMJHPGFDY-UHFFFAOYSA-N |

| SMILES | Nc1c(cnn1-c2ccc(Cl)cc2)C#N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Experimentally Determined and Predicted Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 169-173 °C | Sigma-Aldrich |

| Predicted Properties | ||

| Boiling Point | 427.9 ± 55.0 °C | Predicted |

| Water Solubility | 0.06 g/L | Predicted |

| pKa (most acidic) | 12.5 ± 0.7 | Predicted |

| pKa (most basic) | 2.3 ± 0.1 | Predicted |

| logP | 2.5 | Predicted |

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

Several synthetic routes for this compound and its derivatives have been reported in the literature. A common and efficient method involves a multi-component reaction.

One-Pot Three-Component Synthesis

A green and efficient synthesis has been described using a one-pot, three-component reaction of an appropriate benzaldehyde, malononitrile, and a substituted hydrazine in the presence of a catalyst.[1]

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and 4-chlorophenylhydrazine (1 mmol) in a suitable solvent such as a water/ethanol mixture.[1]

-

Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, for instance, a layered double hydroxide-supported copper catalyst.[1]

-

Reaction Conditions: Stir the mixture at a specific temperature, for example, 55 °C, for a duration of 15-30 minutes.[1]

-

Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the catalyst is removed by filtration. The solvent is then evaporated, and the resulting solid product is purified by recrystallization from a suitable solvent like ethanol to yield the final compound.[2]

This synthetic approach offers several advantages, including high yields, short reaction times, and environmentally friendly conditions.[1]

Spectral Analysis

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Key Features |

| FTIR (KBr, cm⁻¹) | 3447, 3346, 3313, 3208 (N-H stretching), 3055 (C-H aromatic stretching), 2206 (C≡N stretching), 1632, 1600, 1519, 1489 (C=C and C=N stretching)[2] |

| ¹H NMR (250 MHz, CDCl₃) δ (ppm) | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H)[2] |

| ¹³C NMR (63 MHz, CDCl₃) δ (ppm) | 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79[2] |

Biological Activity and Potential Signaling Pathways

Substituted pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. While the specific mechanism of action for this compound is not definitively established, its structural similarity to known kinase inhibitors suggests potential interactions with cellular signaling pathways.

Kinase Inhibition

Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could act as an inhibitor of protein kinases, such as Fibroblast Growth Factor Receptors (FGFR) or kinases in the PI3K/AKT signaling pathway.

Antimicrobial Activity

The mechanism of action for pyrazole-based antimicrobial agents can vary. Some may disrupt the bacterial cell wall or membrane integrity, while others could interfere with essential metabolic pathways or nucleic acid synthesis.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry. This technical guide has summarized its key physicochemical properties, provided a detailed synthetic protocol, and presented its spectral data. The exploration of its biological activities suggests that it may serve as a valuable scaffold for the development of novel kinase inhibitors for cancer therapy or as a lead compound for new antimicrobial agents. Further experimental validation of its predicted properties and in-depth investigation into its mechanism of action are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 42754-62-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significance as a scaffold for the development of potent kinase inhibitors.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 42754-62-1 | N/A |

| Molecular Formula | C₁₀H₇ClN₄ | [1] |

| Molecular Weight | 218.64 g/mol | [1] |

| IUPAC Name | 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | N/A |

| Appearance | Expected to be a solid powder | [2] |

Spectral and Physicochemical Properties

Table 1: Spectral Data for the Isomer 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [3]

| Spectral Data Type | Observed Peaks/Signals |

| IR (cm⁻¹) | 3348, 3302 (NH₂), 3137 (NH), 2223 (CN) |

| ¹H-NMR (DMSO-d₆, δ ppm) | 6.40 (s, 2H, NH₂), 7.53 (d, 2H, J=8.4 Hz, arom-H), 7.80 (d, 2H, J=8.4 Hz, arom-H), 12.06 (br s, 1H, NH) |

| Mass Spectrum (m/z) | 218 (M⁺) |

Table 2: Spectral Data for a Derivative: 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [4]

| Spectral Data Type | Observed Peaks/Signals |

| FT-IR (KBr, cm⁻¹) | 3292 (N-H stretch), 3064 (O-H stretch), 2390 (C≡N stretch), 1602 (N=N stretch), 1566, 1544, 1492 (C=C stretch), 1276 (C-N stretch), 1255 (C-O stretch), 1002 (C-Cl stretch) |

| ¹H NMR (500 MHz, DMSO-d₆, δ ppm) | 6.82 (t, J = 7.2 Hz, 1H), 7.04–7.11 (m, 4H), 7.28 (t, J = 7.5 Hz, 2H), 7.66 (dd, J = 6.3, 2.1 Hz, 2H), 7.80 (dd, J = 8.7, 2.4 Hz, 1H), 7.90 (dd, J = 6.3, 2.1 Hz, 2H), 8.25 (s, 2H, NH₂), and 10.60 (s, 1H, OH) |

| ¹³C NMR (125 MHz, DMSO-d₆, δ ppm) | 55.9, 112.3, 114.9, 115.1, 115.6, 117.1, 119.6, 121.8, 122.1, 123.4, 124.1, 124.6, 129.7, 130.7, 136.1, 145.1, 145.8, 146.7, and 158.4 |

Experimental Protocols

The synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, three-component reaction. The following protocol is adapted from a general method for the synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[5][6]

Synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Materials:

-

4-Chlorobenzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Hydrazine hydrate (1 mmol)

-

Ethanol (as solvent)

-

Catalyst (e.g., a basic catalyst like piperidine or a solid-supported catalyst)[5]

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a round-bottomed flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of a suitable base (e.g., piperidine).

-

Add ethanol as the solvent and stir the mixture at room temperature for 10-15 minutes.

-

To this mixture, add hydrazine hydrate (1 mmol) and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

-

Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the three-component synthesis of the target compound.

Caption: General workflow for the synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Role as a Kinase Inhibitor Scaffold

The 5-amino-3-aryl-1H-pyrazole-4-carbonitrile core is a privileged scaffold in the design of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases, including c-Jun N-terminal Kinase (JNK), Glycogen Synthase Kinase 3 (GSK3), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7][8][9] These kinases are crucial nodes in signaling pathways implicated in inflammation, neurodegenerative diseases, and cancer.

The diagram below illustrates the general mechanism of action for a kinase inhibitor derived from this pyrazole scaffold, targeting a generic MAP kinase signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a derivative of the core compound.

Applications in Drug Discovery

The structural features of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile make it an attractive starting point for the synthesis of focused libraries of compounds for drug discovery.[1] The amino and nitrile functionalities provide convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. Its utility as a key intermediate for kinase inhibitors highlights its importance in the development of targeted therapies for a range of diseases.[1][7][8][9][10]

References

- 1. 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [myskinrecipes.com]

- 2. 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 97 51516-67-7 [sigmaaldrich.com]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 5. rsc.org [rsc.org]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Potent Biological Landscape of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, derivatives of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile have emerged as a class of significant interest, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, with a focus on their antimicrobial, anticancer, and insecticidal properties.

Synthesis of the Core Scaffold

The primary synthetic route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the direct condensation of (ethoxymethylene)malononitrile with aryl hydrazines.[1] This one-pot reaction offers a straightforward and efficient method to access the core pyrazole structure. Variations in solvents and catalysts can be employed to optimize reaction yields and purity. For instance, the use of ethanol as a solvent at reflux has been reported to provide good to excellent yields.[1]

A general synthetic scheme is presented below:

Figure 1: General synthesis of the pyrazole core.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for various biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial Activity

Several studies have highlighted the potential of pyrazole derivatives as antimicrobial agents, targeting both bacterial and fungal pathogens.[2][3][4][5][6][7][8][9][10] The mode of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

Table 1: Antimicrobial Activity Data

| Compound | Test Organism | Activity Metric | Value | Reference |

| Pyrazole Derivative 21c | Multi-drug resistant bacteria | MIC | 0.25 µg/mL | [6] |

| Pyrazole Derivative 23h | Multi-drug resistant bacteria | MIC | 0.25 µg/mL | [6] |

| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | MIC | 0.25 µg/mL | [7] |

| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | MIC | 0.25 µg/mL | [7] |

| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | MIC | 1 µg/mL | [7] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of this class of compounds is a significant area of research.[11][12][13][14][15][16][17] These derivatives have shown cytotoxicity against various cancer cell lines, with some exhibiting potent inhibitory effects. The mechanism of action for some pyrazole derivatives has been linked to the inhibition of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[18]

Table 2: Anticancer Activity Data (IC50 Values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazole-indole hybrid 7a | HepG2 (Liver Cancer) | 6.1 ± 1.9 | [13] |

| Pyrazole-indole hybrid 7b | HepG2 (Liver Cancer) | 7.9 ± 1.9 | [13] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR1 (Biochemical Assay) | 0.046 | [18] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR2 (Biochemical Assay) | 0.041 | [18] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR3 (Biochemical Assay) | 0.099 | [18] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | NCI-H520 (Lung Cancer) | 0.019 | [18] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | SNU-16 (Gastric Cancer) | 0.059 | [18] |

| 5-amino-1H-pyrazole-4-carboxamide 10h | KATO III (Gastric Cancer) | 0.073 | [18] |

IC50: Half-maximal inhibitory concentration

Insecticidal Activity

A notable application of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is in the development of novel insecticides. These compounds can act as neurotoxins in insects, often by blocking GABA receptors, leading to hyperexcitation and death.

Table 3: Insecticidal Activity Data

| Compound | Pest Species | Activity Metric | Value | Time | Reference |

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3c) | Tuta absoluta larvae | % Mortality | 75% | 48 h | |

| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile (3b) | Tuta absoluta larvae | % Mortality | 60% | 48 h | |

| Fipronil (Control) | Tuta absoluta larvae | % Mortality | 100% | 48 h |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of research findings. This section outlines the typical protocols employed in the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles[2]

-

Reaction Setup: To a solution of the appropriate aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) in a 25 mL glass reactor under a nitrogen atmosphere and magnetic stirring, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly.

-

Reaction Execution: The resulting solution is carefully brought to reflux and maintained for 4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL). The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Figure 2: Synthetic workflow for pyrazole derivatives.

In Vitro Antimicrobial Screening (Agar Diffusion Method)[3]

-

Media Preparation: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

-

Compound Application: Sterile paper discs (or wells cut into the agar) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent only) and a positive control (standard antibiotic/antifungal) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

In Vitro Anticancer Screening (MTT Assay)[12][14]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Figure 3: Workflow for the MTT anticancer assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. For instance, in the context of anticancer activity, modifications at the 5-amino group with carboxamide moieties have led to potent pan-FGFR inhibitors.[18] The presence of a chloro group on the phenyl ring is a common feature in many active compounds, suggesting its importance for binding to biological targets.[19][20][21][22][23] Further derivatization and exploration of the chemical space around this core structure hold the potential for the discovery of even more potent and selective therapeutic agents.

Conclusion

The this compound scaffold represents a versatile and privileged structure in drug discovery. The derivatives of this core have demonstrated a wide array of biological activities, including promising antimicrobial, anticancer, and insecticidal effects. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them attractive candidates for further development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important class of molecules. Future research should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [myskinrecipes.com]

- 20. 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [myskinrecipes.com]

- 21. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound 97 51516-67-7 [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS Number: 51516-67-7). This pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery programs.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Solvent | Notes |

| ¹H NMR | Data not available for the 4-chloro isomer. | - | For the isomeric 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, reported signals are: 4.57 (s, 2H, NH₂), 7.45 (m, 3H, Ar-H), 7.57 (d, 1H, Ar-H), 7.65 (s, 1H, pyrazole-H).[1] |

| ¹³C NMR | Data not available for the 4-chloro isomer. | - | For the isomeric 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, reported signals are: 72.3, 112.8, 115.4, 119.1, 127.6, 130.4, 133.4, 143.6, 151.9, 152.0.[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Notes |

| N-H stretch (amino) | ~3400-3200 | Expected based on related structures. |

| C≡N stretch (nitrile) | ~2220 | Expected based on related structures. |

| C=C & C=N stretch | ~1600-1450 | Aromatic and pyrazole ring vibrations. |

| C-Cl stretch | ~1100-1000 | Expected for the chlorophenyl group. |

Note: Specific experimental IR data for this compound is not available in the searched literature. The provided values are typical ranges for the indicated functional groups.

Table 3: Mass Spectrometry (MS) Data

| Technique | m/z | Notes |

| Molecular Ion (M⁺) | ~218.04 | Calculated for C₁₀H₇ClN₄. The exact mass will show a characteristic isotopic pattern for chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl). |

Note: Specific experimental mass spectrometry data for this compound is not available in the searched literature. The value is the calculated molecular weight.

Experimental Protocols

A detailed experimental protocol for the synthesis of the title compound is not explicitly published. However, a general and highly selective method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been described and can be adapted for this specific compound.[2]

General Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles[2]

This procedure involves the reaction of an arylhydrazine with (ethoxymethylene)malononitrile.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

(Ethoxymethylene)malononitrile

-

Ethanol

-

Sodium acetate (or other suitable base)

-

Ethyl acetate

-

Water

Procedure:

-

A solution of 4-chlorophenylhydrazine (prepared by neutralizing the hydrochloride salt with a base like sodium acetate) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

(Ethoxymethylene)malononitrile is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of time (typically monitored by TLC for completion).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Caption: Synthetic workflow for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Safety and Handling

Based on vendor safety data sheets, this compound is classified with the following hazards:

-

Acute toxicity, Oral (Category 4)

-

Skin irritation (Category 2)

-

Serious eye damage (Category 1)

-

Specific target organ toxicity - single exposure (Category 3), Respiratory system

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

References

Potential Therapeutic Targets of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

Disclaimer: Publicly available research specifically detailing the therapeutic targets of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS Number: 51516-67-7) is limited. This document, therefore, presents potential therapeutic targets based on robust scientific literature on structurally related 5-amino-1-aryl-pyrazole derivatives. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its versatile biological activities.[1] This guide extrapolates potential applications for the target molecule based on the activities of its close analogs.

Introduction to the 5-Aminopyrazole Scaffold

The 5-amino-1-aryl-pyrazole-4-carbonitrile core is a versatile template for the development of potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The unique electronic and structural features of the pyrazole ring enable it to interact with various biological targets, particularly protein kinases, making it a focal point in modern drug discovery.

Potential Therapeutic Targets

Based on structure-activity relationship (SAR) studies of analogous compounds, the primary potential therapeutic targets for this compound are within the protein kinase superfamily. The most prominent among these are Fibroblast Growth Factor Receptors (FGFR), p38 Mitogen-Activated Protein (MAP) Kinase, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, FGFR4) are crucial regulators of cell proliferation, differentiation, migration, and survival.[3] Aberrant activation of FGFR signaling, through mutations, gene amplification, or translocations, is a known driver in various cancers.[4][5] Structurally similar compounds, specifically 5-amino-1H-pyrazole-4-carboxamide derivatives, have been designed as potent, covalent pan-FGFR inhibitors.[3] These inhibitors have shown efficacy against both wild-type and drug-resistant gatekeeper mutant forms of FGFRs.[3]

| Compound/Analog | Target | Assay Type | IC50 (nM) | Target Cancer Cell Line | Cell-based IC50 (nM) |

| Compound 10h | FGFR1 | Biochemical | 46 | NCI-H520 (Lung) | 19 |

| (5-amino-1H-pyrazole- | FGFR2 | Biochemical | 41 | SNU-16 (Gastric) | 59 |

| 4-carboxamide derivative) | FGFR3 | Biochemical | 99 | KATO III (Gastric) | 73 |

| [3] | FGFR2 V564F | Biochemical | 62 |

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[6] The p38α isoform, in particular, is a key regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[7] Inhibition of p38α is a therapeutic strategy for a range of inflammatory diseases. The 5-amino-pyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of p38α MAP kinase.[8]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a critical serine/threonine kinase that functions downstream of the Interleukin-1 Receptor (IL-1R) and Toll-like Receptors (TLRs).[9] It plays a pivotal role in the innate immune response and the subsequent inflammatory cascade.[9] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune disorders. Pyrazolopyrimidine derivatives, which share a core heterocyclic structure with the target compound, have been identified as potent inhibitors of IRAK4.[9]

Signaling Pathways

The identified targets are key nodes in critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of potential inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential inhibitors against the identified targets. The following sections outline standard protocols for key in vitro and cell-based assays.

General Experimental Workflow for Kinase Inhibitor Screening

Biochemical Kinase Inhibition Assay (e.g., for FGFR, p38, IRAK4)

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[10][11][12]

Materials:

-

Purified recombinant kinase (e.g., FGFR1, p38α, or IRAK4)

-

Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for FGFRs, ATF-2 for p38)

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and prepare the kinase, substrate, and ATP solutions in Kinase Assay Buffer to the desired concentrations.

-

Compound Plating: Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well.

-

Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and uses luciferase to produce a light signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell Proliferation Assay (e.g., for FGFR-dependent cancer cells)

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation and survival.[13]

Materials:

-

Cancer cell line with known target activation (e.g., NCI-H520 for FGFR)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%). Replace the old medium with the medium containing the test compound or vehicle.

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (100% viability). Plot the percentage of viability against the log of the compound concentration and calculate the IC50 value using non-linear regression.

In Vivo Model of LPS-induced TNF-α Production

This in vivo assay evaluates the ability of a compound to inhibit p38 MAP kinase-mediated inflammation in a mouse model.[14]

Materials:

-

Mice (e.g., BALB/c)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Blood collection supplies

-

TNF-α ELISA kit

Procedure:

-

Compound Administration: Administer the test compound or vehicle to the mice at the desired dose and route (e.g., oral gavage).

-

LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 100 µg per mouse).

-

Blood Collection: At the time of peak TNF-α production (typically 1.5 hours post-LPS challenge), collect blood samples via cardiac puncture or retro-orbital bleeding.

-

Serum Preparation: Allow the blood to clot and centrifuge to separate the serum.

-

TNF-α Quantification: Measure the concentration of TNF-α in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

Conclusion

While direct experimental evidence for this compound is not extensively documented in public literature, the analysis of structurally similar compounds strongly suggests its potential as a kinase inhibitor. The most promising therapeutic targets identified are FGFRs, p38 MAP kinase, and IRAK4, all of which are implicated in cancer and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the preclinical evaluation of this compound and its derivatives. Further investigation is warranted to definitively characterize its biological activity and therapeutic potential.

References

- 1. promega.com [promega.com]

- 2. youtube.com [youtube.com]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cells | Special Issue : Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor [mdpi.com]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and ability to engage in a wide array of biological interactions have cemented its role in the development of numerous therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the pyrazole scaffold's significance, delving into its synthesis, physicochemical properties, and its pivotal role in the design of targeted therapies. The guide further presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.

Physicochemical Properties and Pharmacological Significance

The unique electronic and structural features of the pyrazole ring contribute to its favorable pharmacological profile. It can act as both a hydrogen bond donor (at the N1-H) and a hydrogen bond acceptor (at the N2 position), enabling it to form crucial interactions with biological targets.[1] The aromatic nature of the ring provides a rigid framework for the precise orientation of substituents, while its metabolic stability is a desirable attribute in drug design.[2]

The broad biological activities of pyrazole derivatives are extensive, with approved drugs and clinical candidates targeting a diverse range of conditions including inflammation, cancer, erectile dysfunction, and infectious diseases.[3][4][5]

The Pyrazole Scaffold in Drug Discovery: A Quantitative Perspective

The potency and selectivity of pyrazole-containing compounds have been extensively documented. The following tables summarize key quantitative data for representative pyrazole-based drugs and experimental compounds across various therapeutic areas.

Table 1: Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 (nM) | Cell Line/System | Reference(s) |

| Ruxolitinib | JAK1 | 3.3 | Cell-free assay | [6][7] |

| JAK2 | 2.8 | Cell-free assay | [6][7] | |

| JAK3 | 428 | Cell-free assay | [6] | |

| Afuresertib | Akt1 | 1.3 | Cell-free assay | [8] |

| Compound 6 | Aurora A | 160 | Cell-free assay | [8] |

| Compound 13 | VEGFR-2 | 45 | ELISA | [9] |

| Pirtobrutinib | BTK (wild type) | ~3-5 | Enzymatic/Cell-based | [10] |

| BTK (C481S mutant) | ~3-5 | Enzymatic/Cell-based | [10] |

Table 2: Pyrazole-Based COX and PDE Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Cell Line/System | Reference(s) |

| Celecoxib | COX-2 | 40 | Sf9 cells | [11][12] |

| COX-1 | 15000 | Sf9 cells | [11] | |

| Sildenafil | PDE5 | 3.5 - 5.22 | Cell-free assay | [3][13] |

| PDE6 | ~35 | Cell-free assay | [3] |

Table 3: Antimicrobial and Antiviral Activity of Pyrazole Derivatives

| Compound Type/Example | Organism/Virus | MIC (µg/mL) / EC50 (µM) | Reference(s) |

| Imidazo-pyridine pyrazole 18 | E. coli, K. pneumoniae, P. aeruginosa | <1 | [14] |

| Hydrazone 21a | S. aureus, B. subtilis | 62.5 | [15] |

| Hydrazone 21a | A. niger, C. albicans | 2.9 - 7.8 | [15] |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 µg/mL (EC50) | [16] |

| Pyrazole 412 | Measles virus | 0.06 (EC50) | [17][18] |

| Phenylpyrazole derivative 416 | HIV | 0.047 (EC50) | [17][18] |

Key Signaling Pathways Modulated by Pyrazole-Based Drugs

The therapeutic effects of many pyrazole-containing drugs stem from their ability to modulate specific signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate two such critical pathways.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Caption: The VEGF signaling pathway in angiogenesis and its inhibition by pyrazole-based compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives and for key biological assays used in their evaluation.

Synthesis of Pyrazole Derivatives: The Knorr Synthesis

The Knorr pyrazole synthesis is a classical and versatile method for the preparation of pyrazole scaffolds, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[19][20]

Detailed Protocol for the Synthesis of a Phenylpyrazolone Derivative:

-

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[20]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[20]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[20]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[19]

-

Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[19]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold water and allow it to air dry.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

-

Biological Assays

1. In Vitro Anticancer Activity: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][20]

-

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole test compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for solubilization)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of medium and incubate overnight at 37°C in a 5% CO2 incubator.[6]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4-6 hours at 37°C, allowing viable cells to form formazan crystals.[6]

-

Formazan Solubilization: Carefully remove the medium and MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Shake the plate for 10 minutes at a low speed to ensure complete solubilization. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

2. Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][7]

-

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyrazole test compound stock solution

-

Sterile 96-well microtiter plates

-

-

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the pyrazole compound in the broth medium directly in the wells of a 96-well plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the 2x concentrated compound is added to the first column and serially diluted across the plate.[7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration (typically 5 x 10^5 CFU/mL).[4]

-

Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension. The final volume in each well should be uniform.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[4]

-

Experimental and Logical Workflows

The development of a pyrazole-based drug follows a structured workflow, from initial design and synthesis to preclinical evaluation. The logical relationship diagram below illustrates the diverse applications stemming from the core pyrazole scaffold.

Caption: A generalized experimental workflow for the discovery of pyrazole-based drugs.

Caption: Logical relationship of the pyrazole scaffold to its diverse therapeutic applications.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent properties make it a versatile building block for the creation of potent and selective modulators of a wide range of biological targets. The successful translation of numerous pyrazole-containing compounds into clinically effective drugs is a testament to its enduring importance. This technical guide, by providing a consolidated resource of quantitative data, detailed protocols, and visual aids, aims to facilitate further innovation and discovery in the development of novel pyrazole-based therapeutics.

References

- 1. zenodo.org [zenodo.org]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. cusabio.com [cusabio.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 10. ClinPGx [clinpgx.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Presentation1 (1) | PPT [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 17. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. MTT assay protocol | Abcam [abcam.com]

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 5-Aminopyrazole Derivatives

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 5-aminopyrazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2][3] While specific data on 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is not extensively available in the public domain, this guide synthesizes findings from studies on structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals. The document outlines common experimental protocols, presents cytotoxic activity data, and visualizes key experimental and biological pathways.

I. Introduction to 5-Aminopyrazole Derivatives and their Anticancer Potential

Pyrazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] The pyrazole scaffold serves as a versatile template for the design of potent and selective therapeutic agents.[1][2] Within this family, 5-aminopyrazole derivatives have emerged as crucial building blocks for the synthesis of various fused heterocyclic systems with significant biological activities. Numerous studies have demonstrated that these compounds can exhibit potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Their mechanisms of action are often attributed to the inhibition of key cellular targets involved in cancer progression, such as protein kinases (e.g., EGFR, CDK), tubulin, and DNA topoisomerase.[1][2] The structural diversity achievable through substitutions on the pyrazole ring allows for the fine-tuning of their biological activity and selectivity.[1][2]

II. Quantitative Cytotoxicity Data of 5-Aminopyrazole Analogs

The following table summarizes the in vitro cytotoxic activity of various 5-aminopyrazole derivatives against several human cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrazole-linked benzothiazole-β-naphthol derivative (60) | A549 (Lung) | 4.63 | - | - |

| Pyrazole-linked benzothiazole-β-naphthol derivative (61) | HeLa (Cervical) | 5.54 | - | - |

| Pyrazole-linked benzothiazole-β-naphthol derivative (62) | MCF-7 (Breast) | 4.89 | - | - |

| 1,3,4-trisubstituted pyrazole derivative (28) | HCT116 (Colon) | 0.035 | Sorafenib | - |

| 1,3,4-trisubstituted pyrazole derivative (28) | HepG2 (Liver) | 0.028 | Sorafenib | - |

| Pyrazole benzothiazole hybrid (25) | HT29 (Colon) | 3.17 | Axitinib | - |

| Pyrazole benzothiazole hybrid (25) | PC3 (Prostate) | 6.77 | Axitinib | - |

| Indole-linked pyrazole derivative (33) | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 |

| Indole-linked pyrazole derivative (34) | MCF-7 (Breast) | <23.7 | Doxorubicin | 24.7-64.8 |

| 5-aminopyrazole derivative (3) | Hep-G2 (Liver) | 41 | - | - |

| Chloroacetanilide derivative (8) | Hep-G2 (Liver) | 3.6 | - | - |

| Enamine derivative (19) | Hep-G2 (Liver) | 17.7 | - | - |

Note: The specific structures of the numbered compounds can be found in the cited literature. This table is a compilation of data from multiple sources to provide a comparative overview.[1][7]

III. Experimental Protocols for Cytotoxicity Screening

A crucial step in the evaluation of novel anticancer compounds is the in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Detailed Methodology for MTT Assay:

-

Cell Culture:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are harvested from culture flasks using trypsin-EDTA.

-

A cell suspension is prepared, and the cell density is determined using a hemocytometer.

-

Cells are seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

-

The plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

The test compound, this compound or its analogs, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of dilutions of the test compound are prepared in the culture medium.

-

The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are also included.

-

The plates are incubated for a further 48-72 hours.

-

-

MTT Assay Procedure:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

IV. Visualizations of Experimental Workflow and Potential Signaling Pathways

Diagram 1: Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Diagram 2: Hypothetical Signaling Pathway Inhibition by a Pyrazole Derivative

Caption: Potential inhibition of the EGFR signaling pathway by a pyrazole derivative.

V. Conclusion

The preliminary cytotoxicity screening of 5-aminopyrazole derivatives consistently demonstrates their potential as a valuable scaffold in the development of novel anticancer therapeutics. The data presented in this guide, compiled from various studies on related analogs, highlight the potent cytotoxic activity of this class of compounds against a range of cancer cell lines. The standardized protocols and visualized workflows provided herein offer a solid foundation for researchers initiating cytotoxicity studies on this compound and other novel pyrazole derivatives. Further investigations into the specific mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of these promising compounds.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - ProQuest [proquest.com]

Methodological & Application

Application Note and Protocol: One-Pot Synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the one-pot synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The protocols described herein outline efficient, high-yield, one-pot methodologies that offer advantages in terms of procedural simplicity, reduced reaction times, and atom economy.[3] Both two-component and three-component synthesis strategies are presented, providing researchers with versatile options depending on the available starting materials.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of therapeutic agents and agrochemicals.[2][4] The specific derivative, this compound, serves as a valuable synthon for the creation of more complex polyheterocyclic compounds and as a candidate for biological screening.[1] Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they streamline the process, reduce solvent usage, and minimize waste.[3]

This application note details two primary one-pot methods for synthesizing the target compound:

-

A two-component condensation reaction between (ethoxymethylene)malononitrile and 4-chlorophenylhydrazine.[5][6]

-

A three-component tandem reaction involving an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative.[3][7]

Reaction Scheme and Mechanism

The synthesis proceeds via a Michael-type addition followed by an intramolecular cyclization and aromatization. In the two-component approach, the reaction between (ethoxymethylene)malononitrile and 4-chlorophenylhydrazine yields the final pyrazole product with excellent regioselectivity.[5][6] The three-component reaction follows a tandem Knoevenagel condensation-cyclocondensation pathway to form the pyrazole ring.[3][7]

Caption: General reaction scheme for the two-component synthesis.

Experimental Protocols

Protocol 1: Two-Component Synthesis from (Ethoxymethylene)malononitrile

This protocol is adapted from the general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[5][6]

Materials:

-

4-Chlorophenylhydrazine hydrochloride (or free base)

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol

-

Ethyl acetate

-

Water

-

Nitrogen gas supply

-

Standard reflux apparatus with magnetic stirring

Procedure:

-

To a 25 mL glass reactor under a nitrogen atmosphere, add 4-chlorophenylhydrazine hydrochloride (1.2 mmol) and absolute ethanol (2 mL). If using the hydrochloride salt, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free hydrazine.

-

With magnetic stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.[6]

-

Carefully heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the crude mixture with ethyl acetate (50 mL) and wash with water (30 mL).[5]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting solid residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: Three-Component Tandem Synthesis

This protocol is a generalized catalyst-free method for the synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in a green medium.[3][7]

Materials:

-

4-Chlorobenzaldehyde

-

Malononitrile

-

Phenylhydrazine (Note: 4-chlorophenylhydrazine would be used for the specific target molecule)

-

Ethanol

-

Water

-

Standard reaction vessel with magnetic stirring

Procedure:

-

In a suitable reaction vessel, prepare a mixture of ethanol and water.

-

Add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and 4-chlorophenylhydrazine (1 mmol) to the solvent.

-

Stir the mixture vigorously at room temperature. This reaction proceeds via a tandem Knoevenagel-cyclo condensation.[7]

-

Monitor the reaction by TLC. The reaction time can vary but is often completed within a few hours.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water or a cold ethanol/water mixture.

-

Dry the product. If necessary, further purification can be achieved by recrystallization from ethanol.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives based on literature reports.

| Parameter | Protocol 1 (Two-Component) | Protocol 2 (Three-Component) | Reference(s) |

| Reactants | 4-Chlorophenylhydrazine, (Ethoxymethylene)malononitrile | 4-Chlorobenzaldehyde, Malononitrile, 4-Chlorophenylhydrazine | [5],[7] |

| Solvent | Absolute Ethanol | Water/Ethanol | [5],[7] |

| Catalyst | None (or base for HCl salt) | Catalyst-free | [5],[7] |

| Temperature | Reflux | Room Temperature | [5],[7] |

| Reaction Time | ~4 hours | Varies (often shorter) | [5],[3] |

| Yield | Good to Excellent (e.g., 68% for a similar analog) | High Yields | [6],[3] |

| Work-up | Liquid-liquid extraction, Chromatography | Filtration, Recrystallization | [5],[3] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the two-component synthesis protocol.

Caption: Workflow for the one-pot, two-component pyrazole synthesis.

Conclusion

The one-pot synthesis of this compound can be achieved efficiently through at least two reliable methods. The two-component reaction offers excellent regioselectivity and good yields, while the three-component approach represents a green, catalyst-free alternative performed at room temperature.[5][7] These protocols provide robust and scalable routes for obtaining this valuable pyrazole intermediate, facilitating further research and development in medicinal and materials science.

References

- 1. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions - Meshcheryakova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 7. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinase Inhibition Assay Using 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors. This document provides a detailed protocol for characterizing the inhibitory activity of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, a novel small molecule inhibitor, against the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations leading to the aberrant activation of this pathway are associated with the growth and survival of various tumors. Therefore, inhibitors of the FGFR family represent a promising therapeutic strategy for treating cancer.